molecular formula C17H19F3N4O3S B2867346 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396712-52-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2867346
CAS RN: 1396712-52-9
M. Wt: 416.42
InChI Key: QXCKPOPOGCTHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Research has identified derivatives of the compound with potential anti-inflammatory and analgesic properties. For example, a study synthesized celecoxib derivatives showing significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain, compared to controls or celecoxib. These compounds also displayed modest inhibition of HCV NS5B RdRp activity, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Anticancer and Anti-HCV Activities

Another significant application is in the field of anticancer and anti-HCV treatments. Novel sulfonamide derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with some compounds showing promising results in these areas. The investigations revealed that certain derivatives might have therapeutic potential against these conditions (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

The compound and its derivatives have been investigated for their antimicrobial efficacy. A study on substituted N-(pyrazin-2-yl)benzenesulfonamides revealed that only two compounds exerted good antitubercular activity against M. tuberculosis H37Rv, highlighting the influence of different linkers connecting pyrazine to benzene cores on antimicrobial activity. This research emphasizes the potential of these compounds for future exploration against microbial infections (Ghada Bouz et al., 2019).

Enzyme Inhibition

Enzyme inhibition is another critical area of application for these compounds. They have been tested for their inhibitory effects on various enzymes, showing promising results. For instance, a series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and other moieties was investigated as inhibitors of human carbonic anhydrases, showing low nanomolar activity against hCA II and significant inhibition against CA IX and XII. These findings indicate their potential use in treating diseases like glaucoma, epilepsy, obesity, and cancer (A. Alafeefy et al., 2015).

properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c18-17(19,20)27-14-1-3-15(4-2-14)28(25,26)23-11-13-5-9-24(10-6-13)16-12-21-7-8-22-16/h1-4,7-8,12-13,23H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCKPOPOGCTHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.